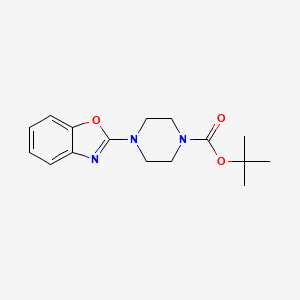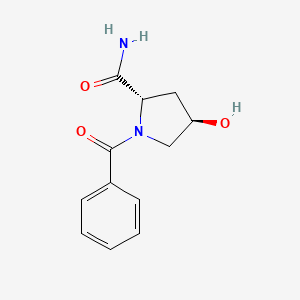
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide is an organic compound with the molecular formula C13H15NO2 It belongs to the class of chromene derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide typically involves the reaction of 2,2-dimethyl-2H-chromen-6-amine with acetic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Medicine: Explored for its antifungal and antimicrobial activities, making it a candidate for developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates signaling pathways related to apoptosis and cell survival, thereby exerting its neuroprotective and antimicrobial effects.
Comparación Con Compuestos Similares
N-(2,2-Dimethyl-2H-chromen-6-yl)acetamide can be compared with other chromene derivatives such as:
2,2-Dimethyl-2H-chromen-6-amine: Similar structure but lacks the acetamide group, resulting in different biological activities.
2,2-Dimethyl-2H-chromen-6-carboxylic acid: Contains a carboxylic acid group instead of an acetamide group, leading to variations in chemical reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and biological activities make it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
19849-34-4 |
|---|---|
Fórmula molecular |
C13H15NO2 |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
N-(2,2-dimethylchromen-6-yl)acetamide |
InChI |
InChI=1S/C13H15NO2/c1-9(15)14-11-4-5-12-10(8-11)6-7-13(2,3)16-12/h4-8H,1-3H3,(H,14,15) |
Clave InChI |
SPJCUZNWAQZUNI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(C=C2)(C)C |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)OC(C=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromobenzo[d][1,3]dioxol-2-one](/img/structure/B3049140.png)







![tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate](/img/structure/B3049152.png)





